Ethyl 2,2-bis(4-fluorophenyl)acetate
Description
Properties
Molecular Formula |
C16H14F2O2 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
ethyl 2,2-bis(4-fluorophenyl)acetate |
InChI |
InChI=1S/C16H14F2O2/c1-2-20-16(19)15(11-3-7-13(17)8-4-11)12-5-9-14(18)10-6-12/h3-10,15H,2H2,1H3 |
InChI Key |
MBKQSFDLKVDUTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological Implications
- Lipophilicity : this compound’s logP (~3.8) surpasses nitro- and sulfonamide-containing derivatives, improving blood-brain barrier penetration for CNS-targeting drugs .
- Metabolic Stability : Fluorine atoms resist oxidative metabolism, extending half-life relative to chloro or nitro analogues .
Discussion of Substituent Impact
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance while increasing polarity compared to chlorine. This makes the 4-fluoro derivative more suitable for APIs requiring balanced solubility and stability.
- Nitro vs. Sulfonamide Groups : The nitro group’s strong electron-withdrawing nature limits use in reducing environments, whereas sulfonamides offer hydrogen-bonding capacity for target specificity .
- Positional Isomerism : Para-substituted fluorine (4-F) ensures symmetry and predictable reactivity, while 2,4-difluoro substitution introduces steric challenges in synthesis .
Preparation Methods
Acid-Catalyzed Fischer Esterification
The traditional Fischer esterification involves refluxing 2,2-bis(4-fluorophenyl)acetic acid with excess ethanol in the presence of sulfuric acid. A 2015 study demonstrated 72% yield after 12 hours at 110°C, though side products like diethyl ether derivatives formed due to intermolecular dehydration. Limitations include prolonged reaction times and the need for azeotropic water removal.
Acyl Chloride Intermediates
Patents describe a two-step process starting with 2,2-bis(4-fluorophenyl)acetyl chloride synthesis via thionyl chloride treatment of the parent acid. Subsequent ethanol quenching at 0–5°C achieves 89% ester purity, but residual chloride impurities necessitate chromatographic purification. Critical parameters include:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction Temperature | 0–5°C | +15% yield |
| Molar Ratio (EtOH:Cl) | 3:1 | Prevents hydrolysis |
| Quenching Rate | <1 mL/min | Reduces dimerization |
Modern Catalytic Methods
Microwave-Assisted Radical Cyclization
Building on Khezri and Burgaz’s work, ethyl 3,3-bis(4-fluorophenyl)acrylate undergoes Mn(III)-mediated radical cyclization with 4-hydroxycoumarin under microwave irradiation (80°C, 5 minutes). Key advantages:
-
Solvent System : Acetic acid enables Mn(OAc)₃ solubility while stabilizing radical intermediates.
-
Radical Initiation : Mn³⁺ abstracts hydrogen from 4-hydroxycoumarin, generating a benzyl radical that attacks the acrylate’s α,β-unsaturated system.
-
Yield Optimization :
-
55% yield at stoichiometric Mn(OAc)₃ (3 mmol per 0.5 mmol acrylate)
-
40% yield drop with Mn(OAc)₂ due to incomplete radical generation
-
Post-reaction purification via silica chromatography (hexane:EtOAc 3:1) removes unreacted coumarin byproducts.
Transition Metal-Catalyzed Cross-Coupling
A 2022 patent details palladium-catalyzed arylation of ethyl bromoacetate with 4-fluorophenylboronic acid. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1), the Suzuki-Miyaura coupling achieves 68% yield. Challenges include:
-
Ortho-Substitution Effects : Steric hindrance from fluorophenyl groups lowers coupling efficiency vs. para-substituted analogs.
-
Phosphine Ligand Screening : Bidentate ligands (dppf) improve turnover number but increase catalyst cost.
Solvent Engineering for Crystallization
Antisolvent Precipitation
The Senicapoc crystallization method adapts to ethyl 2,2-bis(4-fluorophenyl)acetate purification. Dissolving the crude ester in ethanol (40 mg/mL) followed by n-heptane addition (1:4 v/v) induces crystallization.
| Solvent Pair | Purity (%) | Crystal Habit |
|---|---|---|
| Ethanol/n-Heptane | 99.2 | Platelets |
| Acetone/Water | 97.8 | Needles |
| THF/Diethyl Ether | 98.5 | Prisms |
Ethanol/n-heptane minimizes inclusion of acetylated byproducts due to differential solubility.
Temperature-Controlled Recrystallization
Slow cooling (−0.5°C/min) from ethyl acetate saturated at 60°C yields large single crystals suitable for X-ray diffraction analysis. This method resolves polymorphism issues observed in rapid cooling protocols.
Mechanistic Insights into Side Reactions
Diethyl Ether Formation
Proton NMR studies reveal that excess H₂SO₄ in Fischer esterification promotes intermolecular dehydration:
Mitigation strategies:
-
Use Amberlyst-15 resin instead of H₂SO₄ (reduces ether byproducts from 12% to 2%)
-
Molecular sieves (4Å) for in situ water removal
Oxidative Degradation
Accelerated stability testing (40°C/75% RH) shows ethyl ester hydrolysis to 2,2-bis(4-fluorophenyl)acetic acid (8% over 4 weeks). Argon sparging during storage reduces degradation to 2%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Fischer Esterification | 72 | 88 | 12.50 | Pilot-scale |
| Acyl Chloride Route | 89 | 95 | 18.20 | Bench-scale |
| Microwave Cyclization | 55 | 97 | 22.80 | Lab-scale |
| Suzuki Coupling | 68 | 99 | 45.60 | Non-scalable |
The acyl chloride route balances yield and purity but requires hazardous SOCl₂ handling. Microwave methods offer rapid synthesis despite moderate yields.
Q & A
Basic: What synthetic methodologies are recommended for Ethyl 2,2-bis(4-fluorophenyl)acetate in academic research?
Answer:
The synthesis of this compound typically involves esterification of the corresponding fluorophenyl acetic acid derivative. For example, analogous compounds like ethyl 2-(4-fluorophenoxy)acetate are synthesized via nucleophilic substitution or condensation reactions under controlled conditions (e.g., using ethyl chloroacetate and 4-fluorophenol in the presence of a base) . Alternatively, electrochemical cycloaddition methods using ethyl diazoacetate and bis(4-fluorophenyl)ethene in dichloroethane (DCE) at low current (5 mA) can yield cyclopropane derivatives, which may inform related synthetic routes . Key steps include optimizing solvent choice (e.g., DCE for low solubility substrates) and purification via silica gel chromatography .
Basic: How can researchers characterize the molecular structure and purity of this compound?
Answer:
Characterization relies on spectroscopic and analytical techniques :
- 1H/13C NMR : To confirm the ester group and fluorophenyl substituents. For example, ethyl esters typically show triplet signals for the ethyl group (δ ~1.2–1.4 ppm for CH3 and δ ~4.1–4.3 ppm for CH2) .
- X-ray Diffraction : Resolves crystal structure and molecular conformation, critical for confirming stereochemistry .
- IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .
- HPLC/GC-MS : Validates purity and quantifies byproducts .
Advanced: What mechanistic insights explain contradictions in spectroscopic data during structural elucidation?
Answer:
Discrepancies in NMR or IR data often arise from conformational flexibility (e.g., rotamers of the ester group) or solvent effects . For example, dynamic NMR studies can resolve overlapping signals caused by slow exchange between conformers . Computational methods (DFT calculations) may also predict spectral profiles and validate experimental data . Cross-referencing with X-ray crystallography is recommended to resolve ambiguities .
Advanced: How do the electron-withdrawing fluorine atoms influence the compound’s reactivity and biological activity?
Answer:
The 4-fluorophenyl groups enhance electrophilicity at the α-carbon of the ester, facilitating nucleophilic attacks (e.g., hydrolysis or enzyme interactions) . Fluorine’s electronegativity also improves metabolic stability and bioavailability, as seen in analogous compounds like ICA-17043, a bis(4-fluorophenyl)acetamide derivative with prolonged plasma half-life . In biological systems, fluorinated analogs exhibit enhanced binding to hydrophobic enzyme pockets (e.g., HDAC4 inhibitors) .
Advanced: What methodologies are used to study the compound’s stability under varying experimental conditions?
Answer:
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to assess degradation pathways .
- pH-Dependent Hydrolysis : Monitor ester hydrolysis rates in buffered solutions (pH 1–12) using HPLC to identify optimal storage conditions .
- Radical Stability Assays : Use radical scavengers (e.g., TEMPO, BHT) to evaluate susceptibility to oxidative degradation, as demonstrated in electrochemical studies of related esters .
Advanced: How can researchers investigate the compound’s interactions with biological targets?
Answer:
- Enzyme Inhibition Assays : Measure IC50 values against targets like HDAC4 using fluorogenic substrates .
- Cellular Uptake Studies : Radiolabel the compound (e.g., with 18F) or use fluorescence tagging to track intracellular localization .
- Molecular Dynamics Simulations : Model binding modes to receptors (e.g., HDAC4) based on structural analogs like 2,2-bis(4-fluorophenyl)-N-hydroxyacetamide .
- In Vivo Pharmacokinetics : Assess bioavailability and tissue distribution in animal models, leveraging methodologies from statin intermediate studies .
Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
The compound serves as a chiral intermediate in synthesizing bioactive molecules:
- Statin Derivatives : Analogous esters are precursors for lipid-lowering agents .
- Anticancer Agents : Fluorinated imidazo[2,1-b]thiazole derivatives show cytotoxicity via kinase inhibition .
- HDAC Inhibitors : Bis(4-fluorophenyl)acetamide derivatives modulate epigenetic targets .
Advanced: How to optimize reaction yields in multi-step syntheses involving this compound?
Answer:
- Catalyst Screening : Use Pd/C or enzyme-based catalysts for selective reductions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCE) enhance solubility of fluorinated intermediates .
- Stepwise Purification : Employ flash chromatography after each step to isolate intermediates, as seen in thiazole derivative syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
